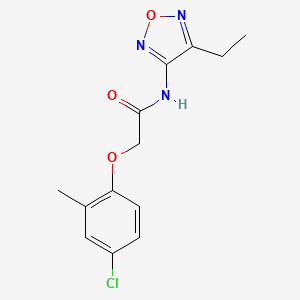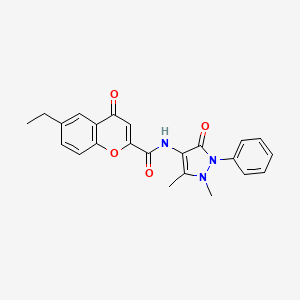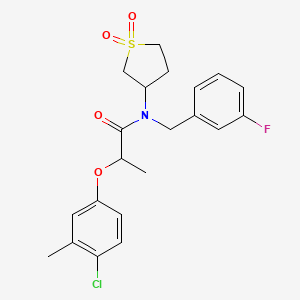
2-(4-chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted phenoxy group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(4-chloro-2-methylphenoxy)acetic acid.
Formation of the Oxadiazole Intermediate: 4-ethyl-1,2,5-oxadiazole-3-amine is synthesized by reacting ethyl hydrazinecarboxylate with cyanogen bromide.
Coupling Reaction: The phenoxy intermediate is then coupled with the oxadiazole intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenoxy ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the oxadiazole ring can yield various reduced forms, including hydrazine derivatives.
Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-chloro-2-carboxyphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of 2-(4-amino-2-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Antimicrobial Activity: It exhibits antimicrobial properties against certain bacterial and fungal strains.
Medicine
Drug Development: The compound is being investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry
Agriculture: It can be used as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants and pests.
Chemical Manufacturing: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. In the case of its antimicrobial activity, it disrupts the cell membrane integrity of microorganisms, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide
- 2-(4-chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-thiadiazol-3-yl)acetamide
- 2-(4-chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-triazol-3-yl)acetamide
Uniqueness
The uniqueness of 2-(4-chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring enhances its stability and reactivity, while the chloro-substituted phenoxy group contributes to its antimicrobial and enzyme inhibitory activities.
Properties
Molecular Formula |
C13H14ClN3O3 |
|---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C13H14ClN3O3/c1-3-10-13(17-20-16-10)15-12(18)7-19-11-5-4-9(14)6-8(11)2/h4-6H,3,7H2,1-2H3,(H,15,17,18) |
InChI Key |
OOUZJQBZVLNJTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)COC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9-dibenzyl-6-chloro-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11395214.png)
![Ethyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11395221.png)

![N-[5-(1-propyl-1H-benzimidazol-2-yl)pentyl]acetamide](/img/structure/B11395227.png)
![7-benzyl-3-(4-chlorobenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11395231.png)
![4-(2-fluorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11395232.png)


![2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one](/img/structure/B11395241.png)
![methyl 2-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11395245.png)
![2-(4-bromophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11395256.png)
![(2-Methoxyphenyl){2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11395283.png)
![1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(2-methoxyphenoxy)ethanone](/img/structure/B11395284.png)
![6-(4-ethylphenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11395294.png)
